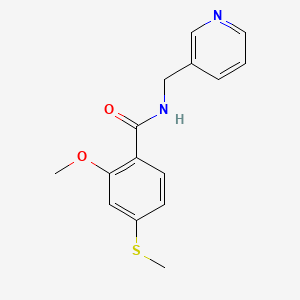
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide, also known as EFMC, is a synthetic compound that belongs to the class of isoxazolecarboxamide derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. EFMC has been found to exhibit promising biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
科学的研究の応用
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in vitro. In addition, 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit potent analgesic effects in animal models of pain. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
作用機序
The exact mechanism of action of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the activity of COX-2 and iNOS, which are key enzymes involved in the production of pro-inflammatory cytokines and free radicals. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. In addition, 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, possibly through the modulation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways.
Biochemical and Physiological Effects:
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit a wide range of biochemical and physiological effects in various in vitro and in vivo models. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in vitro. In addition, 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit potent analgesic effects in animal models of pain. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has been found to be well-tolerated in animal studies, with no significant toxicity or adverse effects observed.
実験室実験の利点と制限
3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments, including its relatively simple synthesis method, high yield, and potential applications in medicinal chemistry and drug discovery. However, 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its relatively low potency compared to other anti-inflammatory and anti-tumor agents.
将来の方向性
There are several future directions for research on 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide. One potential direction is to explore the structure-activity relationship of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide and its derivatives to identify more potent and selective compounds. Another direction is to investigate the potential applications of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide in other disease models, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide and to identify its molecular targets. Finally, the development of more efficient and scalable synthesis methods for 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide and its derivatives could facilitate their use in drug discovery and development.
合成法
The synthesis of 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-fluorobenzylamine with ethyl 4-chloro-3-oxobutanoate to form 3-ethyl-N-(2-fluorobenzyl)-4-oxo-3,4-dihydroisoxazole-5-carboxamide. This intermediate is then subjected to a reaction with methyl magnesium bromide to produce 3-ethyl-N-(2-fluorobenzyl)-5-methyl-4-isoxazolecarboxamide. The overall yield of this reaction is about 30%, and the purity of the final product can be improved by recrystallization.
特性
IUPAC Name |
3-ethyl-N-[(2-fluorophenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-3-12-13(9(2)19-17-12)14(18)16-8-10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCZFLXMXWGLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(2-fluorobenzyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)

![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)



![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)




![3-(3-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5709317.png)